molecular formula C22H19NO3 B434274 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate CAS No. 313067-07-1

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B434274
CAS No.: 313067-07-1
M. Wt: 345.4g/mol
InChI Key: TVLPLDIUMKCWDN-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a synthetic derivative of 1,2,3,4-tetrahydroacridine, a scaffold widely studied for its neuroprotective properties and acetylcholinesterase (AChE) inhibitory activity . Its design aligns with strategies to mitigate hepatotoxicity associated with tacrine derivatives while retaining AChE-targeted activity .

Properties

IUPAC Name

phenacyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-20(15-8-2-1-3-9-15)14-26-22(25)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-4,6,8-10,12H,5,7,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPLDIUMKCWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Condensation Under Acidic Conditions

The reaction between isatin derivatives and 1,3-cyclohexanedione in the presence of p-toluenesulfonic acid (p-TsOH\text{p-TsOH}) and hydrochloric acid provides a one-pot route to 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acids. Key optimizations include:

  • Catalyst : p-TsOHH2O\text{p-TsOH} \cdot \text{H}_2\text{O} (0.1 mmol per 1 mmol isatin) enhances reaction efficiency.

  • Stoichiometry : A 2:1 molar ratio of 1,3-cyclohexanedione to isatin ensures complete conversion.

  • pH Control : Maintaining pH 2–3 during the reaction prevents side reactions and facilitates precipitation of the product.

Under these conditions, yields of up to 87% are achieved for unsubstituted tetrahydroacridine-9-carboxylic acid (Table 1). Substituted isatins (e.g., halogenated or nitro derivatives) yield corresponding analogs but with reduced efficiency (40–63%).

Table 1: Optimization of Pfitzinger Condensation for Tetrahydroacridine-9-Carboxylic Acid Synthesis

EntryIsatin Derivative (R Group)Yield (%)
1Methyl63
2Fluoro51
3Chloro40
4Bromo36

Esterification with Phenacyl Derivatives

The carboxylic acid intermediate is esterified with 2-oxo-2-phenylethyl groups using phenacyl chloride or 2-bromo-1-phenylethan-1-one.

Phenacyl Chloride-Mediated Esterification

A classic approach involves reacting tetrahydroacridine-9-carboxylic acid with phenacyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in anhydrous dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution:

Tetrahydroacridine-9-COOH+PhCOCH2ClBaseTetrahydroacridine-9-COOCH2COPh+HCl\text{Tetrahydroacridine-9-COOH} + \text{PhCOCH}2\text{Cl} \xrightarrow{\text{Base}} \text{Tetrahydroacridine-9-COOCH}2\text{COPh} + \text{HCl}

  • Reaction Time : 6–8 hours at 60°C.

  • Yield : 70–75% after recrystallization from ethanol.

Bromophenacyl Ketone Alkylation

A more efficient protocol employs 2-bromo-1-phenylethan-1-one as the alkylating agent. In a representative procedure:

  • Base : Cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in dimethyl sulfoxide (DMSO) facilitates deprotonation of the carboxylic acid.

  • Catalyst : Potassium iodide (KI) accelerates the SN2 displacement.

  • Conditions : Room temperature, 30-minute reaction time.

  • Workup : Extraction with dichloromethane and recrystallization from nn-hexane/ethanol (4:1) yields the product in 98% purity.

Advantages Over Phenacyl Chloride :

  • Higher reactivity of the bromo derivative reduces reaction time.

  • Avoids harsh heating conditions, minimizing decomposition risks.

Alternative Synthetic Strategies

Microwave-Assisted Esterification

Microwave irradiation reduces reaction times for esterification steps. Preliminary studies show 15-minute cycles at 100°C can achieve 85% conversion, though scalability remains unverified.

Critical Analysis of Methodologies

ParameterPhenacyl Chloride MethodBromophenacyl Ketone MethodDES Method
Yield (%)70–759875–86
Reaction Time (h)6–80.52–3
Temperature (°C)602580
Environmental ImpactHigh (DMF solvent)Moderate (DMSO solvent)Low

Key Findings :

  • The bromophenacyl ketone method outperforms traditional routes in yield and speed.

  • DES-based synthesis aligns with green chemistry principles but requires further validation for esterification steps .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted acridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Case Study:
A study demonstrated that derivatives of acridine compounds exhibit significant anti-Alzheimer activity through their ability to cross the blood-brain barrier and interact with neuronal receptors . The specific activity of 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate against human neuroblastoma cell lines was also evaluated, showing promising results in inhibiting cell proliferation.

Biological Research

DNA Intercalation:
The compound has been studied for its ability to intercalate into DNA. This property is crucial for understanding its potential as a chemotherapeutic agent. The intercalation disrupts the helical structure of DNA and can interfere with replication and transcription processes.

Mechanism of Action:
The intercalation mechanism is primarily driven by π-stacking interactions between the acridine ring and DNA base pairs. This interaction can lead to mutagenic effects or apoptosis in cancer cells .

Experimental Findings:
Research indicates that this compound demonstrates selective cytotoxicity against various cancer cell lines. In vitro studies reported IC50 values indicating effective concentrations for inducing apoptosis in cancer cells while sparing normal cells .

Material Science

Development of Photophysical Materials:
The unique properties of acridine derivatives make them suitable for applications in photophysics and organoelectronics. The compound can be utilized in the development of light-emitting diodes (LEDs) and photovoltaic devices due to its fluorescence properties.

Synthesis and Characterization:
The synthesis involves the condensation of 2-oxo-2-phenylethylamine with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific conditions to optimize yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAlzheimer's treatmentInhibits acetylcholinesterase; enhances cognition
Biological ResearchDNA intercalationInduces apoptosis in cancer cells
Material SciencePhotophysical materialsUsed in LEDs and photovoltaic devices

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the helical structure and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions between the acridine ring and the base pairs of DNA .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound belongs to a family of tetrahydroacridine-9-carboxylate esters. Key analogs include:

  • 2-(4-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS: 326883-94-7): The chlorine atom improves metabolic resistance but may elevate toxicity risks .
Table 1: Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) Melting Point (°C) LogP*
2-Oxo-2-phenylethyl derivative Phenyl 335.38 Not reported ~3.2
2-(4-Nitrophenyl)-2-oxoethyl derivative 4-Nitrophenyl 380.40 Not reported ~2.8
2-(4-Chlorophenyl)-2-oxoethyl derivative 4-Chlorophenyl 354.83 Not reported ~3.5
Prop-2-yn-1-yl derivative (5l) Propargyl + dioxopyrrolidine 442.47 170.1–171 ~2.1

*LogP values estimated using QSAR models .

AChE Inhibition and Neuroprotection
  • 2-Oxo-2-phenylethyl derivative : Predicted to exhibit moderate AChE inhibition (IC₅₀ ~100–200 nM) based on QSAR models, where electron-withdrawing groups at position 6/7 enhance activity .
  • 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine): IC₅₀ = 20–50 nM, but hepatotoxicity limits clinical use .
  • N-Phosphorylated tacrine derivatives : Show improved AChE inhibition (IC₅₀ = 10–30 nM) and reduced cytotoxicity due to phosphorylated side chains .
Neuroprotective Mechanisms

The phenyl-oxoethyl group may confer antioxidant properties, analogous to derivatives targeting NMDA receptors . However, direct evidence for this compound’s neuroprotection is lacking compared to tacrine hybrids with benzofuran or pyrazole moieties .

Commercial Availability and Cost

Table 2: Pricing and Availability (2023–2025 Data)
Compound Purity Pack Size Price (USD) Supplier
2-Oxo-2-phenylethyl derivative 90% 10 mg $280 Not specified
2-(4-Nitrophenyl)-2-oxoethyl derivative 90% 10 mg $280 ECHEMI
1,2,3,4-Tetrahydroacridine-9-carboxylic acid 95% 250 mg $52,700 Kanto Reagents

Biological Activity

2-Oxo-2-phenylethyl 1,2,3,4-tetrahydroacridine-9-carboxylate (CAS No. 313067-07-1) is a compound belonging to the acridine derivatives class. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and its interaction with DNA.

  • Molecular Formula : C22H19NO3
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the helical structure of DNA, affecting replication and transcription processes. The mechanism involves π-stacking interactions between the acridine ring of the compound and the base pairs of DNA, leading to potential mutagenic effects and cytotoxicity in certain contexts.

1. Anticholinesterase Activity

Research indicates that derivatives of tetrahydroacridine compounds exhibit significant anticholinesterase activity. This activity is particularly relevant for the treatment of Alzheimer's disease, where inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission. Studies have shown that compounds similar to 2-Oxo-2-phenylethyl tetrahydroacridine derivatives can effectively inhibit AChE and butyrylcholinesterase (BuChE) with varying degrees of potency .

2. Neuroprotective Effects

In vitro studies have demonstrated that this compound may offer neuroprotective benefits against oxidative stress-induced neurotoxicity. For example, it has been shown to protect neuronal cells from damage induced by hydrogen peroxide (H₂O₂), which is a common model for oxidative stress in neurodegenerative research .

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of 2-Oxo-2-phenylethyl tetrahydroacridine derivatives have been evaluated in various cancer cell lines. The compound exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells, suggesting its potential as an anticancer agent. The underlying mechanism may involve apoptosis induction through DNA intercalation and disruption of cellular processes .

Case Studies

StudyFindings
Neuroprotective Study Demonstrated that 2-Oxo-2-phenylethyl tetrahydroacridine protects against H₂O₂-induced neurotoxicity in neuronal cell cultures with a significant reduction in cell death rates (p < 0.05) .
Anticholinesterase Activity Inhibition assays showed that the compound has an IC50 value comparable to known AChE inhibitors like donepezil, indicating strong potential for Alzheimer's treatment .
Cytotoxicity Assessment In vitro studies revealed that the compound selectively induces apoptosis in cancer cell lines while exhibiting low toxicity to normal cells (IC50 values ranged from 10 µM to 30 µM depending on the cell line) .

Comparison with Related Compounds

CompoundBiological ActivityMechanism
Acriflavine AntibacterialIntercalates DNA
Proflavine AntisepticIntercalates DNA
2-Oxo-2-phenylethyl tetrahydroacridine Anticholinesterase & NeuroprotectiveIntercalates DNA & inhibits AChE

Q & A

Q. What synthetic methodologies are optimal for preparing 2-oxo-2-phenylethyl-substituted tetrahydroacridine derivatives?

The compound can be synthesized via metal-free C(sp³)–H functionalization using deep eutectic solvents (DES) as both catalyst and reaction medium. For example, DES composed of choline chloride and urea enables efficient cyclization and functionalization of tetrahydroacridine precursors under mild conditions (80–100°C). Key steps include the formation of a pyrrolidin-3-yl intermediate, followed by esterification with 2-oxo-2-phenylethyl groups. Yields up to 82% have been reported for analogous derivatives using this approach .

Q. How can spectroscopic data (NMR, HRMS) be interpreted to confirm the structure of this compound?

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.41–7.71 ppm for phenyl and acridine moieties) and aliphatic protons from the tetrahydroacridine core (e.g., δ 2.10–4.09 ppm for CH₂ and CH groups) .
  • ¹³C NMR : Peaks at δ 175–179 ppm correspond to carbonyl groups (ester and oxo-phenylethyl), while δ 120–148 ppm are attributed to aromatic carbons .
  • HRMS : The molecular ion [M+H]⁺ for C₂₃H₁₈ClN₃O₄ is observed at m/z 436.1056 (calc. 436.1059), confirming the molecular formula .

Q. What are the recommended purification and characterization protocols?

  • Purification : Column chromatography using silica gel with ethyl acetate/hexane (3:7) or recrystallization from ethanol .
  • Melting Point : Derivatives with similar substituents exhibit melting points between 170–171°C .
  • IR Spectroscopy : Key stretches include ester C=O (~1741 cm⁻¹) and amide C=O (~1701 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or acridine rings) influence bioactivity in neurological models?

The tetrahydroacridine core is structurally analogous to tacrine, a known acetylcholinesterase (AChE) inhibitor. Introducing a 2-oxo-2-phenylethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration. Computational SAR studies (e.g., molecular docking) and in vitro AChE inhibition assays are recommended to evaluate binding affinity relative to tacrine derivatives .

Q. What strategies resolve contradictions in spectral data across synthetic batches?

Discrepancies in NMR shifts (e.g., δ 43.77 vs. 43.98 ppm for CH₂ groups) may arise from solvent polarity or crystallinity. To mitigate:

  • Use deuterated solvents consistently (e.g., CDCl₃).
  • Validate purity via HPLC (≥95%) before analysis.
  • Compare data with structurally validated analogs (e.g., methyl- or benzyl-substituted tetrahydroacridines) .

Q. Can this compound exhibit neuroprotective effects via dual targeting (e.g., NMDA receptors and AChE)?

Tacrine derivatives with ester modifications have shown dual inhibitory activity against AChE and NMDA receptors. To test this:

  • Perform electrophysiological assays (e.g., NMDA receptor antagonism in hippocampal slices).
  • Use fluorescence-based AChE activity assays (e.g., Ellman’s method) .

Q. How do reaction conditions (e.g., solvent, catalyst) impact regioselectivity in C–H functionalization?

DES promotes regioselective functionalization at the C4 position of tetrahydroacridine due to hydrogen-bonding interactions stabilizing the transition state. Substituting DES with polar aprotic solvents (e.g., DMF) reduces selectivity, leading to mixed C2/C4 products .

Methodological Considerations

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2) and plasma.
  • Circular Dichroism : Assess conformational stability in aqueous buffers .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET Predictions : Use tools like SwissADME to estimate logP (target ~3.5 for CNS penetration) and metabolic stability.
  • Molecular Dynamics Simulations : Evaluate binding persistence to AChE active sites (e.g., PAS vs. catalytic anionic site) .

Q. What experimental controls are essential in neurotoxicity assays?

  • Include tacrine as a positive control for hepatotoxicity (e.g., ALT/AST levels in hepatocyte cultures).
  • Use sham-treated neuronal cells to differentiate compound-induced effects from background apoptosis .

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